acetyl chloride CAS No. 691409-28-6](/img/structure/B12525964.png)
[(Benzylideneamino)oxy](oxo)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylideneamino)oxyacetyl chloride is a chemical compound with the molecular formula C9H8ClNO3. It is an organic compound that contains a benzylideneamino group, an oxo group, and an acetyl chloride group. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylideneamino)oxyacetyl chloride typically involves the reaction of benzylideneamine with oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The reaction is usually performed at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Benzylideneamino)oxyacetyl chloride may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzylideneamino)oxyacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Hydrolysis: In the presence of water or aqueous base, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Anhydrous, low temperature
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
(Benzylideneamino)oxyacetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (Benzylideneamino)oxyacetyl chloride involves the reactivity of its functional groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The benzylideneamino group can participate in conjugation and resonance, stabilizing the intermediate species formed during reactions. The oxo group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
(Benzylideneamino)oxyacetyl chloride can be compared with other similar compounds, such as:
Benzylideneacetone: A compound with a similar benzylidene group but different functional groups.
Acetyl Chloride: A simpler compound with only the acetyl chloride group.
Benzylideneamine: A compound with a similar benzylideneamino group but lacking the acetyl chloride and oxo groups.
The uniqueness of (Benzylideneamino)oxyacetyl chloride lies in its combination of functional groups, which provides a versatile reactivity profile and makes it useful in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
691409-28-6 |
|---|---|
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
(benzylideneamino) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C9H6ClNO3/c10-8(12)9(13)14-11-6-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ZNFLAUXJSQOJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NOC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
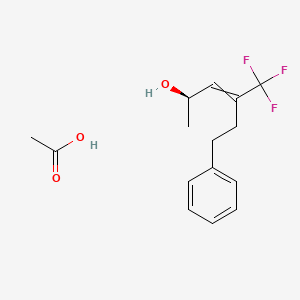
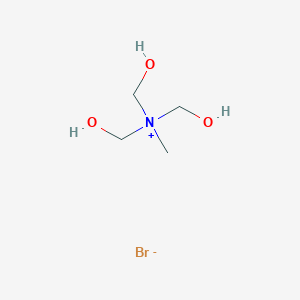
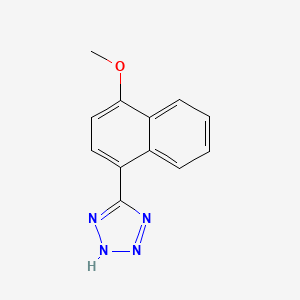
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![Ethanesulfonic acid, 2-[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-](/img/structure/B12525935.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
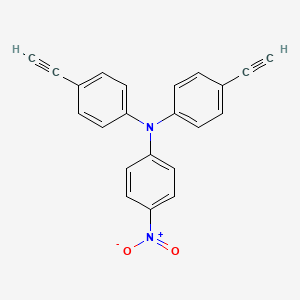
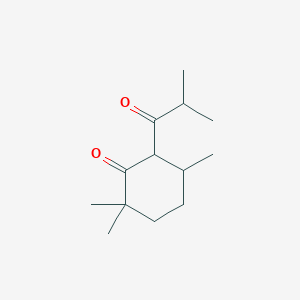
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
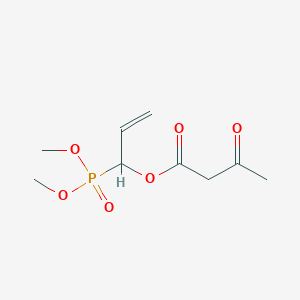
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
